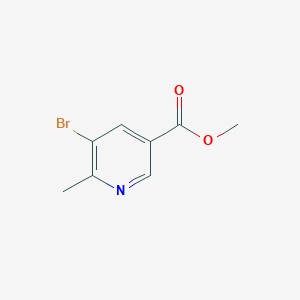
Methyl 5-bromo-6-methylnicotinate
Übersicht
Beschreibung
“Methyl 5-bromo-6-methylnicotinate” is a chemical compound with the CAS Number: 1174028-22-8 . It has a molecular weight of 230.06 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid or semi-solid or liquid . It has a predicted density of 1.503±0.06 g/cm3 and a predicted boiling point of 253.2±35.0 °C .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis :
- The radical and organometallic methylation of nicotine and nicotine n-oxide has been studied, revealing products like 2-Methylnicotine, indicating potential applications in organic synthesis and chemical modification processes (Secor, Chavdarian, & Seeman, 1981).
- An efficient synthesis method for 5-Methyl-3-(bromomethyl)pyridine, a key intermediate in pharmaceutical synthesis, has been reported. This method is simple, efficient, and environmentally friendly, suggesting its utility in pharmaceutical manufacturing (Guo, Lu, & Wang, 2015).
- The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine with CO2 in ionic liquid, showcasing potential in electrochemical applications and green chemistry (Feng, Huang, Liu, & Wang, 2010).
Agricultural and Environmental Applications :
- Methyl bromide, chemically related to Methyl 5-bromo-6-methylnicotinate, has been extensively used as a soil fumigant in agriculture. Studies on its application and environmental impact provide insights into similar compounds' usage and safety (Majewski, McChesney, Woodrow, Prueger, & Seiber, 1995).
Biological and Medicinal Research :
- The action of 5-Bromo-3-sec-butyl-6-methyluracil on Escherichia coli highlights the biological interaction of brominated nicotinates, offering a perspective on their potential use in microbiology and as antibacterial agents (McGAHEN & Hoffmann, 1963).
Pharmacological Synthesis and Analysis :
- The development of an efficient route for the manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, an intermediate in the preparation of P2Y12 antagonists, underscores the importance of this compound derivatives in pharmaceutical synthesis (Bell, McIntyre, Garcia, Kitson, Therkelsen, Andersen, Zetterberg, Aurell, Bollmark, & Ehrl, 2012).
Safety and Hazards
“Methyl 5-bromo-6-methylnicotinate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet advises using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
Methyl 5-bromo-6-methylnicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are thought to be G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .
Mode of Action
These compounds are believed to interact with their targets, leading to the activation of downstream signaling pathways . For instance, the activation of NIACR1 and NIACR2 by niacin has been shown to inhibit the breakdown of fats in adipose tissue, reducing the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood .
Biochemical Pathways
The activation of niacin receptors leads to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This decrease in cAMP levels inhibits protein kinase A (PKA), reducing the phosphorylation of hormone-sensitive lipase and decreasing the breakdown of triglycerides in adipose tissue .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
The activation of niacin receptors by this compound could potentially lead to a decrease in the levels of LDL cholesterol and triglycerides in the blood, similar to the effects observed with niacin . This could have beneficial effects in the management of dyslipidemia and cardiovascular disease.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, which can affect drug absorption, and the presence of food, which can affect both the rate and extent of absorption. Additionally, factors such as age, sex, genetic polymorphisms, and the presence of disease can influence drug metabolism and excretion .
Biochemische Analyse
Biochemical Properties
Methyl 5-bromo-6-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of methylation processes. It interacts with various enzymes, including methyltransferases, which catalyze the transfer of methyl groups to substrates such as proteins, DNA, and RNA. These interactions are crucial for regulating gene expression, protein function, and cellular signaling pathways. The compound’s ability to donate methyl groups makes it a valuable tool for studying methylation-related processes in cells .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling, gene expression, and metabolism. It affects cell function by modulating the activity of key signaling pathways, such as those involving methylation of RNA and proteins. This compound can alter the stability and translation of mRNA, thereby impacting gene expression and cellular responses to environmental stimuli . Additionally, it has been observed to affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with methyltransferases and other biomolecules. It acts as a methyl donor, transferring methyl groups to specific substrates, which can lead to changes in gene expression and protein function. This compound can inhibit or activate enzymes by methylating key residues, thereby altering their activity and downstream effects. Additionally, it can influence the binding of transcription factors to DNA, modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its activity can decrease over extended periods due to degradation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At higher doses, it can induce toxic effects, including cellular damage and alterations in metabolic pathways. Studies have identified threshold doses at which the compound’s effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including one-carbon metabolism and the folate cycle. It interacts with enzymes such as methionine synthase and serine hydroxymethyltransferase, which are crucial for the transfer of methyl groups and the synthesis of nucleotides and amino acids. These interactions can affect metabolic flux and the levels of key metabolites, influencing cellular function and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters, which can affect its localization and activity within cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. This compound has been observed to localize in the nucleus, cytoplasm, and mitochondria, where it can exert its effects on gene expression, protein function, and metabolic activity. The localization of this compound is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical processes .
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWEDIDPYRZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

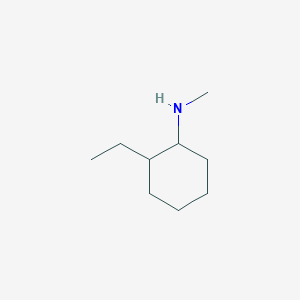

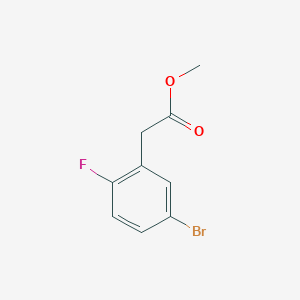
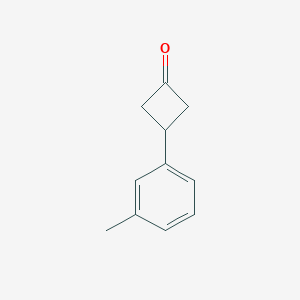
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
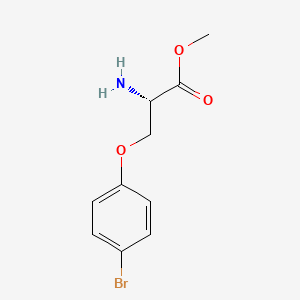
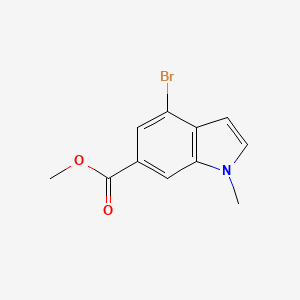

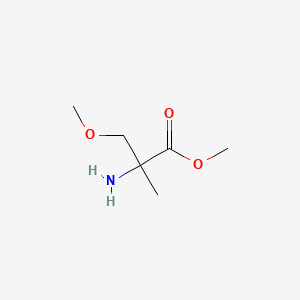
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)

